2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
Description
2-Methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic core linked to a cyclopentylmethyl group bearing a thiophen-3-yl substituent. The benzamide scaffold is a common structural motif in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions with biological targets.
Synthesis of such compounds typically involves coupling a benzoyl chloride (e.g., 2-methoxybenzoyl chloride) with a functionalized amine. Structural characterization relies on spectroscopic methods (NMR, MS) and X-ray crystallography, as evidenced by similar compounds in the literature .
Properties
IUPAC Name |
2-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-16-7-3-2-6-15(16)17(20)19-13-18(9-4-5-10-18)14-8-11-22-12-14/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPJEPYVNRRTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Cyclopentyl Substitution: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.
Thiophene Substitution: The thiophene ring can be attached using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Halogenating agents or nucleophiles like sodium hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of the benzamide can produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Analysis
Substituent Effects on Pharmacokinetics: The target compound’s methoxy group increases electron density on the benzamide ring compared to halogenated analogues (e.g., trifluoromethyl or fluoro substituents in ). This may enhance solubility but reduce metabolic resistance to oxidative enzymes .
Receptor Binding: Compounds like 9h and 9i exhibit high affinity for D3 receptors due to their pyridine-diazepane motifs, which facilitate hydrogen bonding and π-stacking . The target compound’s thiophene-cyclopentyl group may favor interactions with hydrophobic receptor pockets, though empirical data are needed. The radiolabeled compound [(11)C]SA1 demonstrates the utility of thiophene-containing benzamides in diagnostic imaging, suggesting the target compound could be modified for similar applications .
Synthetic Complexity :
- The cyclopentyl group in the target compound introduces synthetic challenges in stereochemical control, necessitating advanced purification techniques (e.g., chiral chromatography) compared to simpler N-methylbenzamides in .
Thermodynamic Stability :
- X-ray crystallography data from analogous compounds () highlight the importance of intramolecular hydrogen bonds in stabilizing the benzamide conformation. The cyclopentyl group’s rigidity may further enhance crystalline packing efficiency .
Research Findings and Implications
- Pharmacological Potential: The structural similarity to D3 and opioid receptor ligands () suggests the target compound may modulate neurological pathways. Further in vitro assays (e.g., receptor-binding studies) are warranted.
- Diagnostic Adaptability: Incorporating radiolabels (e.g., ^11C or ^18F) could transform the compound into a PET tracer, as demonstrated by [(11)C]SA1 .
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or modifying the cyclopentyl linker could balance solubility, affinity, and metabolic stability .
Biological Activity
2-Methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a synthetic compound with potential biological activities owing to its unique structural features. Its molecular formula is C17H21NO2S, comprising a methoxy group, a benzamide core, and a thiophene-substituted cyclopentyl moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C17H21NO2S |
| IUPAC Name | 2-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
| Molecular Weight | 299.42 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Reaction of a suitable benzoyl chloride with an amine.
- Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate.
- Cyclopentyl Substitution : Achieved through Grignard reactions or alkylation methods.
- Thiophene Substitution : Utilization of cross-coupling reactions such as Suzuki or Stille coupling.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in cellular models, which could be beneficial for inflammatory diseases.
- Neurological Implications : The compound has been investigated for neuroprotective effects, particularly in models of neurodegeneration.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Protein Kinases : It may modulate kinase activity, influencing cell signaling pathways involved in growth and apoptosis.
- Receptors : Potential interaction with neurotransmitter receptors could explain its neurological effects.
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7).
- Findings : The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against these cells.
-
Inflammation Model Study :
- Objective : To evaluate anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models.
- Results : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Study :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the benzamide core formation via condensation of 2-methoxybenzoic acid derivatives with a cyclopentylmethylamine intermediate. Key steps include:
- Nucleophilic substitution : Introduction of the thiophen-3-yl group to the cyclopentane ring using alkyl halides (e.g., 3-bromothiophene) under basic conditions (e.g., K₂CO₃) in solvents like DMF .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., DCC/DMAP) between the benzoyl chloride and the amine intermediate .
- Critical parameters : Temperature control (60–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amine:benzoyl chloride) to minimize side products .
Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₁₉H₂₁NO₂S: 328.1342) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for thiophene-containing benzamide derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) alter binding affinities .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) and co-solvents (DMSO >1% can denature proteins) .
- Resolution approach : Perform side-by-side comparisons using standardized protocols (e.g., NIH/NCATS guidelines) and computational docking to correlate structural features with activity trends .
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of the cyclopentyl-thiophene moiety in this compound?
- Methodological Answer :
- Analog synthesis : Modify the cyclopentyl ring (e.g., cyclohexyl or spiro derivatives) and thiophene substitution (e.g., 2-thienyl vs. 3-thienyl) .
- Biological testing : Screen analogs against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or SPR binding assays .
- Computational modeling : MD simulations (e.g., GROMACS) to assess steric/electronic effects of the cyclopentyl group on ligand-receptor interactions .
Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?
- Methodological Answer :
- Metabolic stability : The thiophene ring may undergo CYP450-mediated oxidation. Use liver microsome assays (human/rat) to identify metabolites .
- Blood-brain barrier (BBB) penetration : LogP ~3.5 suggests moderate permeability. Modify lipophilicity via trifluoromethoxy substitutions (see ) to optimize CNS uptake .
- Formulation strategies : Nanoemulsions or PEGylation to enhance aqueous solubility (>50 µg/mL required for IV administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
